1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound featuring a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological activity.
Comparison with Similar Compounds
- 1-(2-chlorophenyl)-5-oxo-7-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 1-(2-chlorophenyl)-5-oxo-7-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Uniqueness: The presence of the trifluoromethyl group in 1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and biological activity. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C15H10ClF3N2O3 |
---|---|
Molecular Weight |
358.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-3-1-2-4-10(9)21-6-7(14(23)24)12-13(21)8(15(17,18)19)5-11(22)20-12/h1-4,6,8H,5H2,(H,20,22)(H,23,24) |
InChI Key |
DVBBTZLDCZFNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=CC=C3Cl)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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